molecular formula C15H13F2NO4 B041678 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 143158-55-8

1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B041678
CAS No.: 143158-55-8
M. Wt: 309.26 g/mol
InChI Key: OPQCGNDAHQOQPC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H13F2NO4 and its molecular weight is 309.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Applications

Research has highlighted the importance of analogues to ethoxyquin, such as 1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline, in protecting polyunsaturated fatty acids in fish meal against oxidation. This protection is crucial for preventing spontaneous combustion of fish meals with high unsaturation degrees. Among these analogues, hydroquin, closely related in structure and efficacy to ethoxyquin, has shown potent antioxidant properties in fish meal, suggesting potential applications of similar quinoline derivatives in food preservation and stability enhancement. The transformation of ethoxyquin into oxidation products like the dimeric oxidative coupling product and a quinolone in fish meal, both potent antioxidants, underscores the robust antioxidant mechanism these compounds can offer, potentially extending to derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in similar applications (de Koning, 2002).

Antimicrobial and Anti-fungal Applications

The study of natural carboxylic acids and their structural impact on biological activities has revealed their potential in antimicrobial and anti-fungal applications. Specifically, compounds like benzoic acid, cinnamic acid, and others have shown varying degrees of antimicrobial properties. This suggests that structurally related carboxylic acids, including derivatives of this compound, could be explored for their antimicrobial and anti-fungal efficacy, offering a basis for developing new therapeutic agents or preservatives based on their structure-activity relationships (Godlewska-Żyłkiewicz et al., 2020).

Environmental Remediation

Enzymes have been recognized for their capability in degrading or transforming recalcitrant compounds in wastewater, with redox mediators significantly enhancing the efficiency of this process. The application of enzymes like laccases and peroxidases, in conjunction with redox mediators, for the treatment of organic pollutants illustrates the potential of employing similar strategies with derivatives of this compound. These compounds could serve as substrates or mediators in enzymatic reactions aimed at environmental remediation, contributing to the degradation of pollutants and enhancing water treatment technologies (Husain & Husain, 2007).

Biocatalyst Inhibition Research

The inhibitory effects of carboxylic acids on microbial biocatalysts are a significant concern in the production of biorenewable chemicals. Understanding the mechanisms behind the inhibition by carboxylic acids, such as those related to membrane damage and internal pH decrease, is critical for developing robust microbial strains for industrial applications. Derivatives of this compound could be studied for their interactions with microbial cells, offering insights into overcoming biocatalyst inhibition and enhancing the production of biorenewables (Jarboe, Royce, & Liu, 2013).

Mechanism of Action

Target of Action

Similar compounds such as fluoroquinolones are known to target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

While the specific mode of action for this compound is not directly available, it can be inferred from related compounds. Fluoroquinolones, for instance, inhibit DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme complex, which interferes with the breakage-reunion reaction of these enzymes. This inhibition prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication .

Biochemical Pathways

The compound likely affects the DNA replication pathway in bacteria, given its potential inhibition of DNA gyrase and topoisomerase IV . The downstream effects would include the inhibition of bacterial growth and replication, leading to bacterial death .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial DNA processes, leading to the inhibition of bacterial growth and replication . This could potentially make the compound effective against bacterial infections.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and activity . For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Safety and Hazards

The compound is classified as an irritant (Xn) and has a safety code of 24/25, which means avoid contact with skin and eyes .

Future Directions

The compound is a key intermediate in the synthesis of fluoroquinolones , which are a type of antibiotics. Therefore, its future directions are likely tied to the development of new antibiotics and the study of their properties and effects.

Properties

IUPAC Name

1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4/c1-2-22-14-11(17)10(16)5-8-12(14)18(7-3-4-7)6-9(13(8)19)15(20)21/h5-7H,2-4H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQCGNDAHQOQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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